molecular formula C4H7NO2 B3425015 TACA CAS No. 38090-53-8

TACA

Cat. No.: B3425015
CAS No.: 38090-53-8
M. Wt: 101.10 g/mol
InChI Key: FMKJUUQOYOHLTF-OWOJBTEDSA-N
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Preparation Methods

The preparation of TACAs involves complex synthetic routes. One method involves the use of 7-tetrazolyl-aminocephalosporanic acid as a starting material. This compound undergoes silylation protection with N, O-bis(trimethylsilyl)acetamide, followed by acylation with D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The reaction is carried out in methylene dichloride as a solvent . Another method involves reacting 7-aminocephalosporanic acid with 20-mercapto-4-methyl-5-carboxymethyl-1,3-thiazole in the presence of a base, followed by precipitation with an acid .

Chemical Reactions Analysis

TACAs undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TACAs have numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, they are used as models to study carbohydrate-protein interactions. In biology, TACAs are crucial for understanding cell signaling and communication. In medicine, they are targeted for cancer immunotherapy, as they can be used to develop vaccines and antibody-drug conjugates . In industry, TACAs are used in the development of diagnostic tools and therapeutic agents .

Mechanism of Action

The mechanism of action of TACAs involves their interaction with specific receptors on the surface of immune cells. These interactions can inhibit anticancer immune responses by engaging immune receptors on leukocytes. For example, sialic acid-containing glycans in TACAs can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs), which inhibit the activity of myeloid cells, natural killer cells, and T cells . This inhibition can be targeted to improve cancer immunotherapy .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-4-aminobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKJUUQOYOHLTF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045648
Record name (E)-4-amino-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25747-40-4, 38090-53-8
Record name 4-Aminocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-amino-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOCROTONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of TACA in Caulobacter crescentus cell differentiation?

A1: this compound, a σ54-dependent activator, plays a crucial role in Caulobacter crescentus stalk biogenesis. It collaborates with the alternative sigma factor RpoN (σ54) to activate the expression of genes involved in stalk formation, thus coordinating morphogenesis with cell cycle progression. []

Q2: How is this compound activity regulated during the cell cycle?

A2: this compound activity is regulated through a multicomponent phosphorelay system. The hybrid histidine kinase ShkA initiates the phosphorelay, leading to the phosphorylation of the histidine phosphotransferase ShpA, which in turn phosphorylates and activates this compound. This intricate pathway ensures precise temporal control of stalk biogenesis. []

Q3: Does this compound influence global cell cycle regulation in Caulobacter crescentus?

A3: Yes, this compound influences global cell cycle regulation by indirectly affecting the phosphorylation state of the master cell cycle regulator CtrA. This occurs through a complex interplay involving the polar organizer SpmX and a newly identified determinant, SpmY. []

Q4: How does SpmX coordinate the activities of CtrA and this compound?

A4: SpmX localizes to the stalked pole of dividing cells and orchestrates the activities of CtrA and this compound. It activates DivJ, a kinase that phosphorylates and influences CtrA activity. Simultaneously, SpmX recruits SpmY to the pole, which indirectly regulates the phosphorylation and activity of this compound. []

Q5: Is the mechanism of this compound regulation by SpmY conserved in other bacteria?

A5: Research suggests that the DUF2336 domain of SpmY, which is crucial for this compound regulation, is conserved among α-proteobacteria. This indicates a potentially conserved mechanism for this compound regulation across different bacterial species. []

Q6: What are tumor-associated carbohydrate antigens (TACAs), and why are they considered targets for cancer immunotherapy?

A6: TACAs are carbohydrate structures that are overexpressed on the surface of cancer cells compared to normal cells. Targeting TACAs with immunotherapies aims to stimulate the immune system to recognize and destroy cancer cells selectively. [, ]

Q7: What challenges are associated with developing this compound-based cancer vaccines?

A7: TACAs are inherently poorly immunogenic, meaning they do not elicit strong immune responses on their own. Additionally, they are often considered self-antigens, leading to immune tolerance, where the immune system does not recognize them as foreign threats. [, ]

Q8: How can the immunogenicity of this compound-based vaccines be enhanced?

A8: Several strategies have been explored to enhance the immunogenicity of this compound-based vaccines:

  • Conjugation to Carrier Proteins: Covalently linking TACAs to carrier proteins like keyhole limpet hemocyanin (KLH) can significantly enhance their immunogenicity by promoting T cell help. [, ]
  • Multivalent Presentation: Presenting multiple copies of TACAs on a single platform, such as nanoparticles or virus-like particles, can amplify immune responses through multivalent binding to B cells. [, ]
  • Incorporation of T Helper Epitopes: Designing vaccines that incorporate both this compound and CD4+ T helper cell epitopes can stimulate both humoral and cellular immune responses for more effective tumor eradication. []
  • Use of Adjuvants: Combining this compound-based vaccines with adjuvants, such as monophosphoryl lipid A (MPLA), can enhance their immunostimulatory properties and promote stronger immune responses. []
  • Glycoengineering of Cancer Cells: Modifying the glycosylation patterns of cancer cells to express artificial this compound structures can break immune tolerance and enhance the efficacy of this compound-targeted immunotherapies. []

Q9: What is the role of macrophage class A scavenger receptors (SR-A) in breast cancer progression, and how are they linked to TACAs?

A9: SR-A, expressed by tumor-associated macrophages (TAMs), can bind to TACAs on breast cancer cells, promoting tumor growth and metastasis. This interaction contributes to an immune suppressive microenvironment, hindering the immune system's ability to control tumor progression. []

Q10: Can carbohydrate mimetic peptides (CMPs) be used to target TACAs in cancer immunotherapy?

A10: Yes, CMPs are synthetic peptides that mimic the structure and antigenic properties of TACAs. They have shown promise in preclinical studies for inducing immune responses against TACAs and inhibiting tumor growth. [, ]

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